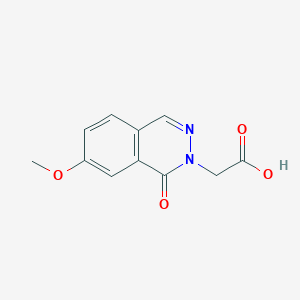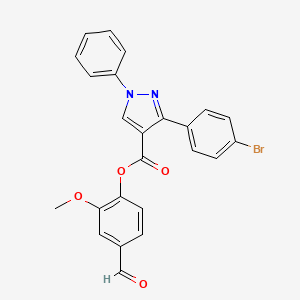
(4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxylates, which have been found to exhibit various biological activities.
科学的研究の応用
(4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied extensively for its potential therapeutic applications in the treatment of cancer, arthritis, and other inflammatory diseases.
作用機序
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate may also modulate the activity of various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate exhibits anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate has been shown to have a low toxicity profile and does not cause any significant adverse effects on normal cells.
実験室実験の利点と制限
(4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, its low solubility in aqueous solutions can make it difficult to administer in certain experiments. Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the investigation of its potential therapeutic applications in the treatment of various inflammatory diseases and cancers. Further studies are also needed to fully understand its mechanism of action and to identify any potential adverse effects.
合成法
The synthesis of (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate involves the reaction of 4-bromobenzaldehyde, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and 4-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure (4-Formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate.
特性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O4/c1-30-22-13-16(15-28)7-12-21(22)31-24(29)20-14-27(19-5-3-2-4-6-19)26-23(20)17-8-10-18(25)11-9-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBWWOKQHUPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)
![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)
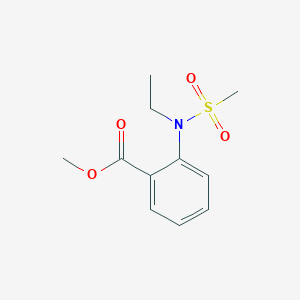
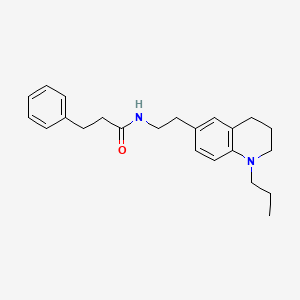
methanone](/img/structure/B2954247.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)
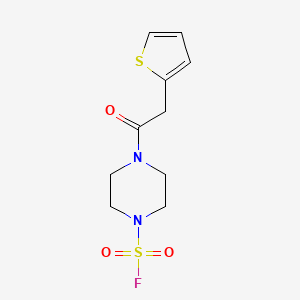
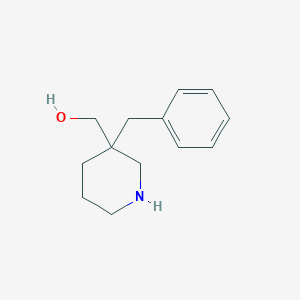
![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)

